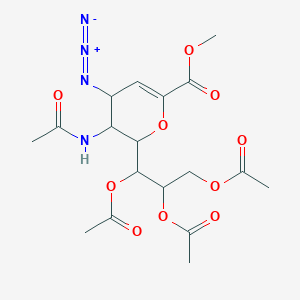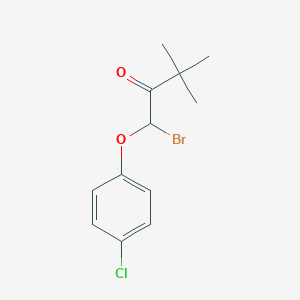![molecular formula C12H16BrNO2 B8564201 tert-butyl 2-[(4-bromophenyl)amino]acetate](/img/structure/B8564201.png)
tert-butyl 2-[(4-bromophenyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-[(4-bromophenyl)amino]acetate is an organic compound that features a tert-butyl ester group and a brominated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(4-bromophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromoaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for tert-butyl [(4-bromophenyl)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 2-[(4-bromophenyl)amino]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylaminoacetate derivative.
Oxidation: Oxidative conditions can modify the phenyl ring or the amino group, leading to different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylaminoacetates.
Reduction: Phenylaminoacetate derivatives.
Oxidation: Oxidized phenylaminoacetates with modified functional groups.
Aplicaciones Científicas De Investigación
tert-butyl 2-[(4-bromophenyl)amino]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of tert-butyl [(4-bromophenyl)amino]acetate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the ester group can undergo hydrolysis, releasing the active aminoacetate moiety, which can interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the bromine atom.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a piperidine ring instead of a phenyl ring.
Uniqueness
tert-butyl 2-[(4-bromophenyl)amino]acetate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions compared to non-brominated analogs. This makes it a valuable compound for specific synthetic and biological applications .
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-bromoanilino)acetate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |
Clave InChI |
XGIGOOOKJMEROH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B8564146.png)
![Methyl 3-{4-[(6-hydroxyhexyl)oxy]phenyl}prop-2-enoate](/img/structure/B8564147.png)







![3-Phenylnaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B8564208.png)

![4-(2,4-Diaminopyrido[3,2-d]pyrimidin-6(5H)-ylidene)-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B8564215.png)
